Product packaging for Cedrenone(Cat. No.:CAS No. 30960-39-5)

Cedrenone

Cat. No.: B1625846
CAS No.: 30960-39-5
M. Wt: 218.33 g/mol
InChI Key: BGDCOEHXBFJKSF-OXJKWZBOSA-N
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Description

Cedrenone (CAS# 30960-39-5) is a sesquiterpene ketone with the molecular formula C15H22O and a molecular weight of 218.34 g/mol . It is characterized as a pale yellow viscous liquid with a soft, woody, cedar-like odor, making it a compound of interest in fragrance and flavor research . Its physical properties include a predicted boiling point between 308-311.5°C at 760 mmHg, a flash point of approximately 136.4°C, and a density of about 1.027 g/cm³ . It has low solubility in water but is soluble in alcohol . This compound is recognized as a fragrance agent and occurs naturally . This product is supplied with a guaranteed purity of 98.0% and is intended for Research Use Only. It is strictly for use in laboratory settings and is not for diagnostic, therapeutic, or personal use . Researchers can leverage this compound in various studies, including analytical chemistry, the development of fragrance formulations, and the exploration of natural product chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H22O B1625846 Cedrenone CAS No. 30960-39-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

30960-39-5

Molecular Formula

C15H22O

Molecular Weight

218.33 g/mol

IUPAC Name

(1R,2R,5S,7S)-2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undec-8-en-10-one

InChI

InChI=1S/C15H22O/c1-9-7-13(16)15-8-11(9)14(3,4)12(15)6-5-10(15)2/h7,10-12H,5-6,8H2,1-4H3/t10-,11+,12+,15-/m1/s1

InChI Key

BGDCOEHXBFJKSF-OXJKWZBOSA-N

SMILES

CC1CCC2C13CC(C2(C)C)C(=CC3=O)C

Isomeric SMILES

C[C@@H]1CC[C@@H]2[C@@]13C[C@H](C2(C)C)C(=CC3=O)C

Canonical SMILES

CC1CCC2C13CC(C2(C)C)C(=CC3=O)C

Other CAS No.

30960-39-5

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of Cedrenone

Total Synthesis Approaches to the Cedrenone Core Structure

While a complete de novo total synthesis of the this compound core structure is a challenging endeavor, semisynthetic routes from abundant natural precursors have been extensively explored.

Semisynthetic pathways typically begin with naturally occurring sesquiterpenes such as (+)-cedrol and cedrene (B97730). (+)-Cedrol (15) can be dehydrated to yield cedrene (16) using reagents like CuSO₄·5H₂O in benzene (B151609) at elevated temperatures nih.gov. This dehydration step is a common initial transformation in routes aiming for cedrene-derived products.

This compound (19) can then be obtained from cedrene (16) through regioselective oxidation. One reported method involves the oxidation of cedrene at the C10 position utilizing phenyliodine diacetate (PIDA) and tert-butyl hydroperoxide (TBHP). This two-step process, starting from cedrol, proceeds with a 43% yield over both steps nih.gov. Another approach involves the oxidation of sec-cedrenol, which is itself derived from α-cedrene via allylic oxidation, using pyridinium (B92312) chlorochromate (PCC) researchgate.net.

The conversion steps can be summarized as follows:

Table 1: Semisynthetic Route to this compound from Natural Precursors

PrecursorReagent/ConditionProductYieldReference
(+)-CedrolCuSO₄·5H₂O, PhH, 80 °CCedrene- nih.gov
CedrenePhI(OAc)₂, TBHP, EtOAc, -20 °CThis compound43% (two steps from cedrol) nih.gov
sec-CedrenolPyridinium Chlorochromate (PCC)This compound- researchgate.net

Oxidation reactions play a pivotal role in introducing functionality onto the this compound core, often with high demands for regio- and stereoselectivity due to the complex nature of the polycyclic scaffold.

Allylic oxidation is a key strategy for functionalizing cedrene and this compound. A bacterial strain, Rhodococcus sp. strain KSM-7358, has been identified for its ability to catalyze the novel allylic oxidation of α-cedrene, regiospecifically producing (R)-10-hydroxycedrene (sec-cedrenol) with a high yield researchgate.net. This microbial transformation highlights the potential for biocatalytic approaches in achieving specific oxidations.

Further allylic oxidation of this compound (19) itself can be achieved to introduce additional functionality. For instance, treatment with selenium dioxide (SeO₂) followed by sodium chlorite (B76162) (NaClO₂) can afford a carboxylic acid (20), demonstrating a pathway for rapid functionalization at strategically positioned sites nih.gov.

Oxidative cleavage reactions are employed to break carbon-carbon bonds, leading to rearranged or fragmented structures. A notable example is the oxidative cleavage of cedrene using ruthenium(III) chloride (RuCl₃) and sodium periodate (B1199274) (NaIO₄). This method has proven to be readily scalable, allowing for the installation of multiple oxidations in a single operation and leading to seco-prezizaane core structures nih.gov. This type of reaction is crucial for accessing different skeletal frameworks from the cedrane (B85855) system.

Regio- and Stereoselective Chemical Oxidation Reactions

Allylic Oxidation Strategies

Synthesis of this compound Derivatives and Analogs

The functionalization of the this compound polycyclic architecture is essential for diversifying its chemical space and exploring new compounds.

The this compound core, being part of the cedrane skeleton, can undergo various transformations to yield a diverse array of derivatives and analogs. This is particularly relevant in the context of synthesizing complex natural products like the Illicium sesquiterpenes, where this compound serves as an intermediate nih.gov. These syntheses often involve multiple oxidation steps, as well as C-C bond shifts and cleavages, to achieve the desired structural complexity and oxidation patterns observed in natural products nih.gov.

For example, the allylic oxidation of this compound to a carboxylic acid (20) provides a versatile intermediate for further transformations nih.gov. Additionally, the diastereomers of sec-cedrenol can be synthesized from this compound, indicating the potential for stereoselective modifications researchgate.net. Research also explores the cis-dihydroxylation of (-)-α-cedrene using potassium permanganate, leading to cis-diols and their acetals, which are important for generating potential fragrance molecules uni-rostock.de. These examples underscore the utility of this compound as a scaffold for generating structurally diverse compounds through targeted functionalization.

Table 2: Key Chemical Transformations and Reagents

Transformation TypeStarting MaterialReagents/ConditionsProduct Type/OutcomeReference
Dehydration(+)-CedrolCuSO₄·5H₂OCedrene nih.gov
Regioselective OxidationCedrenePhI(OAc)₂, TBHPThis compound nih.gov
Allylic Oxidationα-CedreneRhodococcus sp. strain KSM-7358sec-Cedrenol researchgate.net
Oxidationsec-CedrenolPyridinium Chlorochromate (PCC)This compound researchgate.net
Further Allylic OxidationThis compoundSeO₂, NaClO₂Carboxylic acid nih.gov
Oxidative CleavageCedreneRuCl₃, NaIO₄Seco-prezizaane core nih.gov
cis-Dihydroxylation(-)-α-CedreneKMnO₄cis-Diols, Acetals uni-rostock.de

Stereochemical Control in Derivative Synthesis

Stereochemical control is paramount in the synthesis of complex natural products like this compound and its derivatives, where specific three-dimensional arrangements of atoms dictate biological activity and physical properties. Achieving high stereoselectivity is a persistent challenge, especially when creating multiple chiral centers within a molecule.

In the synthesis of sec-cedrenol from this compound, the diastereoselectivity of the process has been reported to be modest in certain instances nih.gov. This underscores the ongoing efforts to develop more precise stereocontrol strategies for this compound derivatives.

Broader strategies in asymmetric synthesis, also known as enantioselective synthesis, aim to preferentially form one stereoisomer over others wikipedia.orgchiralpedia.com. These methods often involve the use of chiral catalysts, chiral auxiliaries, or biocatalysis to bias the formation of a specific enantiomer or diastereomer by lowering the activation energy for its formation at the transition state wikipedia.orgchiralpedia.comsioc-journal.cn.

An example of stereochemical control within the cedrane skeleton, relevant to this compound, is observed in the oxidative dearomatization-induced [5+2] cascade reaction used for the synthesis of α-cedrene and sec-cedrenol nih.gov. In this cascade, a benzylic stereocenter effectively guides the formation of the first two stereocenters during the [5+2] cycloaddition. Furthermore, the selective incorporation of acetic acid generates a third stereocenter, demonstrating a high degree of stereochemical control in constructing the tricyclic framework nih.gov. While this specific example pertains to α-cedrene and sec-cedrenol, the principles of stereocontrol are applicable to the synthesis of this compound and its derivatives, given their structural similarities.

Another illustration of stereoselective synthesis in terpene chemistry involves the epoxidation of (−)-α-pinene with meta-chloroperoxybenzoic acid (MCPBA), followed by a base-catalyzed allylic rearrangement. This sequence is a key step in the stereoselective synthesis of pinane-based 2-amino-1,3-diols, showcasing precise control over newly formed stereocenters beilstein-journals.org.

Chemoenzymatic Synthesis of this compound and its Precursors

Chemoenzymatic synthesis, which integrates chemical transformations with enzymatic catalysis, offers a powerful and often more sustainable approach for the production of complex molecules like this compound and its precursors. Enzymes are highly selective catalysts, capable of performing reactions with exquisite regio-, stereo-, and enantioselectivity under mild reaction conditions, often eliminating the need for extensive protection and deprotection steps common in traditional organic synthesis monash.edumdpi.comrsc.org.

A direct example of the chemoenzymatic synthesis of this compound involves the microbial conversion of α-cedrene. Specific strains of Rhodococcus, such as Rhodococcus sp. strain KSM-7358 and R. rhodochrous ATCC 999, are known to convert α-cedrene into this compound asm.orggoogle.comgoogle.comresearchgate.net. This biocatalytic transformation represents an environmentally friendly and efficient pathway to this compound from a natural precursor.

Furthermore, chemoenzymatic methods have been applied to the synthesis of precursors to this compound. For instance, a patent application describes a method for the synthesis of cedrene cis-diol, which involves a stereospecific epoxidation of α-cedrene to cedrene epoxide using a lipase (B570770) enzyme and hydrogen peroxide [7, first search results]. This enzymatic step demonstrates the utility of biocatalysis in introducing stereochemical information early in the synthetic route to this compound-related compounds.

Chemoenzymatic strategies are increasingly employed for the synthesis of complex natural products, including various diterpenoids like the cyclopiane family nih.gov. The ability of enzymes to facilitate selective oxidations, reductions, and C-H activations makes them invaluable tools for accessing intricate chemical scaffolds with high precision monash.edumdpi.comnih.gov. This hybrid approach leverages the strengths of both chemical and enzymatic methodologies, leading to more efficient, selective, and environmentally benign synthetic routes for compounds such as this compound.

Table 1: Key Synthetic Transformations Involving this compound and its Precursors

Starting MaterialReagents/ConditionsProductType of TransformationReference
Cedrol (15)Dehydration, PIDA, TBHPThis compound (19)Regioselective Oxidation nih.gov
This compoundSeO2, NaClO2Carboxylic Acid DerivativeAllylic Oxidation nih.gov
α-CedreneRhodococcus sp. strain KSM-7358 or R. rhodochrous ATCC 999This compoundMicrobial Conversion (Chemoenzymatic) asm.orggoogle.comgoogle.comresearchgate.net
α-CedreneLipase enzyme, H2O2Cedrene EpoxideStereospecific Epoxidation (Chemoenzymatic)[7, first search results]

Spectroscopic Characterization and Structural Elucidation of Cedrenone and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the topology, dynamics, and three-dimensional structure of molecules weebly.com. It operates on the principle that atomic nuclei with a non-zero spin quantum number (such as ¹H and ¹³C) will align in an external magnetic field and can absorb radiofrequency energy, leading to a measurable signal weebly.comjchps.com. The chemical environment of each nucleus influences its resonant frequency, resulting in unique "chemical shifts" that are indicative of its local electronic surroundings jchps.comlibretexts.org.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is fundamental for identifying different types of protons within a molecule and determining their relative numbers and connectivity jchps.com. The spectrum reveals distinct signals for protons in different chemical environments, with their positions (chemical shifts, δ in ppm) being influenced by factors such as electronegative atoms and unsaturated groups libretexts.org. The integration of each signal is proportional to the number of protons it represents, while spin-spin coupling patterns (multiplicity) indicate the number of neighboring protons, providing crucial information about connectivity jchps.com. For a complex molecule like cedrenone, ¹H NMR would show signals for its various methyl groups, methylene (B1212753) protons, methine protons, and any vinylic protons, with their specific chemical shifts and coupling patterns aiding in the assignment of the proton environments.

Table 1: Typical ¹H NMR Chemical Shift Ranges for Relevant Proton Environments

Proton EnvironmentChemical Shift (δ, ppm)
Alkyl CH₃0.8 – 1.5
Alkyl CH₂1.2 – 2.0
Alkyl CH1.5 – 2.5
Allylic CH₂/CH1.7 – 2.5
Protons α to C=O2.0 – 3.0
Vinylic H4.5 – 6.5

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides direct information about the carbon skeleton of a molecule, with each non-equivalent carbon atom typically giving rise to a distinct signal bhu.ac.inoregonstate.edu. Unlike ¹H NMR, ¹³C NMR spectra are usually proton-decoupled, simplifying the spectrum by presenting each carbon signal as a singlet, thereby losing coupling information but gaining clarity bhu.ac.in. The chemical shift range for ¹³C is much broader (0-220 ppm) compared to ¹H NMR, which helps in resolving signals even for large molecules bhu.ac.inoregonstate.edu. Quaternary carbons (carbons with no directly attached hydrogens) are observable, albeit often with weaker signals due to the absence of Nuclear Overhauser Effect (NOE) enhancement oregonstate.edu. For this compound, ¹³C NMR would be essential for confirming the presence of the carbonyl carbon (expected in the 190-220 ppm range for ketones) bhu.ac.inlibretexts.org, as well as characterizing the various aliphatic and olefinic carbons within its tricyclic structure.

Table 2: Typical ¹³C NMR Chemical Shift Ranges for Relevant Carbon Environments

Carbon EnvironmentChemical Shift (δ, ppm)
Alkane CH₃10 – 30
Alkane CH₂15 – 40
Alkane CH25 – 55
Alkene C=C115 – 140
Carbonyl (Ketone)190 – 220

While one-dimensional NMR provides significant structural clues, two-dimensional (2D) NMR techniques are crucial for establishing through-bond and through-space connectivities, especially for complex molecules with overlapping signals princeton.eduepfl.chyoutube.comlibretexts.org.

COSY (COrrelation SpectroscopY): This homonuclear (¹H-¹H) 2D experiment reveals correlations between protons that are J-coupled (typically through two or three bonds) princeton.eduepfl.chsdsu.edu. A COSY spectrum of this compound would show cross-peaks between directly coupled protons, allowing for the tracing of proton spin systems throughout the molecule.

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): These heteronuclear (¹H-¹³C) 2D experiments establish one-bond correlations between protons and the carbons they are directly attached to princeton.eduepfl.chyoutube.comlibretexts.orgsdsu.edu. An HSQC spectrum of this compound would allow for the direct assignment of each proton to its corresponding carbon, simplifying the assignment of both ¹H and ¹³C spectra. Edited HSQC can distinguish between CH/CH₃ and CH₂ groups by the phase of their cross-peaks epfl.ch.

Carbon-13 NMR Applications for Carbon Skeleton Elucidation

Mass Spectrometry for Molecular Formula and Fragmentation Analysis

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern msu.eduwikipedia.org. For this compound, the molecular formula C₁₅H₂₂O can be determined from its high-resolution mass spectrum, which would show a molecular ion peak ([M]⁺) at m/z 218.16652 uni.lu.

Upon electron impact ionization, the molecular ion often undergoes characteristic fragmentation, yielding smaller, charged fragments and neutral pieces msu.eduwikipedia.org. The pattern of these fragment ions is unique to the molecule's structure and can provide insights into its subunits and connectivity libretexts.orglibretexts.org. For a ketone like this compound, common fragmentation pathways include alpha-cleavage (cleavage adjacent to the carbonyl group) and McLafferty rearrangements, which can lead to specific diagnostic ions. Analyzing these fragmentation patterns helps in corroborating the structural assignments made by NMR.

Table 3: General Mass Spectrometry Information for this compound

ParameterValue / Expected Information
Molecular FormulaC₁₅H₂₂O uni.lu
Monoisotopic Mass218.16652 Da uni.lu
Molecular Ion ([M]⁺)m/z 218
Fragmentation AnalysisCharacteristic ions from alpha-cleavage, McLafferty rearrangement, and loss of small neutral molecules indicative of the tricyclic ketone structure.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify functional groups within a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations (stretching and bending) fiveable.mevscht.cz. Each functional group has unique absorption peaks at characteristic wavenumbers fiveable.me. For this compound, the most prominent feature in its IR spectrum would be the strong absorption band corresponding to the carbonyl (C=O) stretch of the ketone group. This absorption typically appears in the range of 1705-1725 cm⁻¹ for saturated ketones fiveable.me. Given that this compound is an α,β-unsaturated ketone, the C=O stretch might be slightly shifted to lower wavenumbers due to conjugation. Other characteristic absorptions would include C-H stretching vibrations (around 2850-2960 cm⁻¹ for alkanes and potentially above 3000 cm⁻¹ for vinylic C-H) and C=C stretching vibrations (around 1620-1680 cm⁻¹) fiveable.mevscht.cz.

Table 4: Expected IR Absorption Frequencies for this compound

Functional Group / BondWavenumber (cm⁻¹)Peak Description
C=O (Ketone)1670 – 1725Strong, sharp
C-H (Alkanes)2850 – 2960Medium to strong
=C-H (Alkenes)3000 – 3100Weak, shoulder
C=C (Alkene)1620 – 1680Weak to medium

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a sample, providing information about electronic transitions within conjugated systems and chromophores technologynetworks.commsu.edulcms.cz. Molecules containing conjugated double bonds or carbonyl groups can absorb in the UV-Vis region msu.edu. As this compound possesses an α,β-unsaturated ketone moiety, it contains a chromophore capable of absorbing UV light. The absorption maximum (λmax) for such systems is typically found in the UV region, providing evidence for the presence and extent of conjugation. The specific λmax value can be used to confirm the presence of the α,β-unsaturated ketone and its environment within the molecule.

X-ray Crystallography for Absolute Stereochemistry Determination

X-ray crystallography is considered the most definitive method for determining the three-dimensional structure of molecules at an atomic level, including the absolute stereochemistry of chiral compounds researchgate.netnih.govd-nb.info. This technique requires a high-quality single crystal of the compound researchgate.netnih.gov. The determination of absolute configuration relies on the phenomenon of anomalous dispersion (also known as anomalous scattering), which causes small differences in the intensities of Bijvoet pairs of reflections in non-centrosymmetric space groups researchgate.netmit.edu. While historically challenging for light-atom organic compounds (those without heavy atoms like sulfur or chlorine), advancements in instrumentation and data analysis methods (e.g., Hooft-Spek approach, Parsons quotient method) now allow for confident absolute configuration determination even when oxygen is the heaviest atom present researchgate.netmit.edu. If a suitable crystal of this compound or one of its derivatives can be obtained, X-ray crystallography would provide unambiguous confirmation of its complex stereochemical features, which are crucial for understanding its biological activity and synthesis.

Advanced Spectroscopic Methods in Chemical Analysis (e.g., Raman Spectroscopy)

Raman spectroscopy is a vibrational spectroscopic technique that provides crucial insights into the molecular structure, bonding, and functional groups of a compound. It is based on the inelastic scattering of monochromatic light (typically from a laser) by the sample jascoinc.comksu.edu.sa. When light interacts with a molecule, most photons are elastically scattered (Rayleigh scattering), but a small fraction undergoes inelastic scattering, resulting in a shift in energy corresponding to the molecule's vibrational modes jascoinc.comksu.edu.samdpi.com. These shifts, known as Raman shifts, are characteristic of specific chemical bonds and molecular symmetries, making Raman spectroscopy a highly effective tool for chemical identification and structural elucidation jascoinc.commdpi.com.

The principles of Raman spectroscopy are complementary to those of infrared (IR) spectroscopy jascoinc.comksu.edu.sa. While IR spectroscopy detects vibrations that cause a change in the molecule's dipole moment, Raman spectroscopy detects vibrations that cause a change in the molecule's polarizability jascoinc.com. This complementarity means that functional groups that are weak or inactive in IR may be strong in Raman, and vice versa jascoinc.com. For instance, highly symmetric bonds, such as C=C double bonds or C-C single bonds within a carbon backbone, often exhibit strong Raman signals due to significant changes in polarizability during their vibrations jascoinc.comlibretexts.org.

For a complex polycyclic ketone like this compound (C₁₅H₂₂O), Raman spectroscopy would be invaluable for several reasons:

Identification of Carbonyl Group: The carbonyl (C=O) stretching vibration is typically a strong Raman scatterer, providing a characteristic peak that can confirm the presence of this functional group within the molecule's framework jascoinc.comksu.edu.sa.

Characterization of Carbon Skeleton: The complex tricyclic structure of this compound involves various C-C and C=C bonds. Raman spectroscopy can provide information about the vibrational modes of these bonds, allowing for the characterization of the molecular backbone, including ring strains and conformational details jascoinc.comlibretexts.org.

Presence of Unsaturations: If any C=C double bonds are present, their stretching vibrations would yield distinct peaks in the Raman spectrum, offering insights into their number and environment within the molecule libretexts.org.

Fingerprint Region Analysis: The "fingerprint region" (typically below 1500 cm⁻¹) of the Raman spectrum, which arises from a multitude of bending and stretching vibrations, provides a unique spectral signature for this compound, enabling its unambiguous identification and differentiation from similar compounds or isomers jascoinc.commdpi.com.

Advanced applications of Raman spectroscopy, such as Surface-Enhanced Raman Spectroscopy (SERS), could potentially enhance the signal from this compound, allowing for the detection and characterization of minute quantities ksu.edu.salibretexts.org. Furthermore, combining Raman spectroscopy with computational methods, such as Density Functional Theory (DFT) calculations, could enable the prediction of vibrational modes and their corresponding Raman shifts, aiding in the assignment of experimental peaks and providing a deeper understanding of the molecule's vibrational dynamics gaussian.com.

Advanced Research Perspectives and Future Directions

Development of Novel and Sustainable Synthetic Routes

The development of novel and sustainable synthetic routes for Cedrenone is a critical area of research, aiming to address environmental concerns and improve efficiency in chemical production. Traditional synthetic methods often involve harsh reagents and generate significant waste, prompting a shift towards green chemistry principles nih.gov. Sustainable synthesis focuses on minimizing environmental impact by using renewable resources, reducing energy consumption, and employing catalysts that are environmentally benign mdpi.comnih.gov. For instance, the use of natural or biosourced catalysts in mild conditions has been explored for the synthesis of other cyclic oxyterpenes, demonstrating a path towards greener production nih.gov. Mechanochemical routes, which enable reactions at room temperature without the need for high temperatures or continuous hydrogen supply, represent another promising sustainable alternative for synthesizing complex materials, a concept that could potentially be adapted for this compound rsc.org. The acceleration of pathway design through software platforms that utilize expert-coded rules based on proven chemical transformations and a broad catalog of commercially available starting materials also offers a way to discover more efficient and sustainable synthetic routes synthiaonline.com.

Exploration of Undiscovered Biosynthetic Enzymes and Pathways

Understanding the biosynthesis of this compound is crucial for its sustainable production and for discovering novel enzymes. Biosynthesis involves multi-step, enzyme-catalyzed processes where chemical substances are converted into more complex products within living organisms wikipedia.org. This compound is a sesquiterpene, a class of natural products typically derived from isoprene (B109036) units. Research into other natural products has revealed complex biosynthetic pathways involving key enzymes like phenylalanine ammonialyase (PAL), cinnamic acid 4-hydroxylase (C4H), and 4-coumarate: CoA ligase (4CL) in the phenylpropanoid pathway, or isopentenyltransferases in zeatin biosynthesis scirp.orggenome.jp. The discovery and characterization of specific enzymes involved in this compound's natural formation, such as terpene synthases and cytochrome P450 enzymes (CYPs), could enable its biotechnological production through metabolic engineering in microbial hosts nih.gov. This approach can provide a more sustainable and controlled supply compared to extraction from natural sources.

Application of Advanced Spectroscopic Techniques for in situ and Real-time Analysis

Advanced spectroscopic techniques are vital for the in situ and real-time analysis of this compound, offering insights into its structure, reactions, and interactions under various conditions. Techniques such as infrared (IR), Raman, X-ray absorption, and photoemission spectroscopy allow for the characterization of materials in their reactive environments, providing real-time information about physical-chemical and morphological properties european-mrs.comresearchgate.netsemanticscholar.org. For example, in situ Raman spectroscopy can provide detailed structural insights from electrode surfaces to diffusion layers, including surface-adsorbed species researchgate.net. The development of dual-offset optical probe (DOOP) systems, based on spatially offset Raman spectroscopy (SORS), has enabled real-time identification of chemicals by effectively removing background interference from packaging materials, a methodology that could be adapted for this compound analysis in complex matrices rsc.org. These methods are crucial for monitoring synthetic reactions, studying degradation pathways, and understanding this compound's behavior in different formulations, leading to improved quality control and product development spectroscopyonline.com.

Computational Chemistry and Modeling for Predictive Structure-Property Relationships

Computational chemistry and molecular modeling play a significant role in predicting this compound's structure-property relationships, accelerating research and development. These methods use computer simulations and mathematical models to study molecular structures, properties, and behaviors alliedacademies.org. By correlating molecular descriptors with experimental data, computational models can forecast key properties, including spectroscopic characteristics, reactivity, and stability researchgate.netfkit.hr. For instance, quantum chemical calculations can predict the electronic structure, reactivity, stability, and binding affinity of molecules with high accuracy alliedacademies.org. Molecular dynamics simulations can examine the time-dependent behavior of molecules, providing insights into vibrational motion or interactions within solvent systems ccl.net. The application of machine learning and cheminformatics tools allows researchers to extract chemical data, build datasets, and develop predictive models for designing new chemicals with improved properties ndsu.edu. This predictive capability can significantly reduce the need for extensive experimental work, streamlining the discovery and optimization processes for this compound and its derivatives.

Integration of Omics Technologies (e.g., genomics, transcriptomics, metabolomics) in Biosynthesis Research

The integration of omics technologies, including genomics, transcriptomics, and metabolomics, is transforming biosynthesis research for compounds like this compound. Omics technologies enable researchers to collect comprehensive data about biological systems on a large scale, facilitating the understanding of biosynthetic pathways and regulatory mechanisms researchgate.netnih.gov.

Genomics involves sequencing entire genomes to identify genes encoding biosynthetic enzymes researchgate.net.

Transcriptomics analyzes gene expression, revealing which genes are active under specific conditions related to metabolite production researchgate.netpeerj.com.

Metabolomics provides a snapshot of all metabolites present in a biological system, directly indicating the end products and intermediates of biosynthetic pathways researchgate.netfrontiersin.org.

By combining these approaches, researchers can identify the molecular markers and functional genes that control key biological traits, unravel the complex biosynthetic pathways of bioactive metabolites, and understand how environmental factors influence their production researchgate.netpeerj.com. This data-guided optimization, often coupled with machine learning, can enhance microbial production capacity and streamline the biomanufacturing of natural products, offering a powerful strategy for this compound production frontiersin.orgresearchgate.net.

Addressing Challenges and Identifying Opportunities in this compound Research

Research into this compound, like many complex natural products, faces several challenges while presenting significant opportunities. A primary challenge lies in the complexity of its natural biosynthetic pathway, which is often difficult to fully elucidate and replicate in heterologous hosts nih.gov. The low natural abundance of this compound in its source materials can also make extraction and purification costly and unsustainable on a large scale ontosight.ai. Furthermore, the development of robust and scalable synthetic routes that adhere to green chemistry principles remains an ongoing challenge mdpi.comnih.gov.

However, these challenges also open doors for innovation. Opportunities include:

Biotechnological Production: Leveraging omics technologies and metabolic engineering to develop efficient microbial or plant cell factories for this compound biosynthesis offers a sustainable alternative to traditional extraction and chemical synthesis frontiersin.orgresearchgate.net.

Advanced Analytical Techniques: The continuous evolution of in situ and real-time spectroscopic methods provides unprecedented opportunities for understanding this compound's chemical behavior, reaction mechanisms, and interactions in complex systems european-mrs.comresearchgate.netsemanticscholar.org.

Computational Design: Utilizing computational chemistry and AI-driven modeling can accelerate the discovery of novel synthetic routes, predict structure-property relationships, and even design new derivatives with enhanced properties or functions alliedacademies.orgndsu.edu.

Applications Beyond Fragrance: While primarily known for its use in fragrances, further research into this compound's potential biological activities, such as insecticidal or antimicrobial properties observed in related sesquiterpenes, could uncover new applications in pharmaceuticals or agriculture ontosight.aiontosight.airesearchgate.netmdpi.com.

By addressing these challenges through interdisciplinary collaboration and the adoption of advanced technologies, this compound research can move towards more sustainable production methods and broader applications.

Q & A

Basic: What experimental methodologies are recommended for isolating and quantifying Cedrenone in natural matrices?

This compound, a sesquiterpene, requires precise extraction and quantification techniques. For isolation, supercritical fluid extraction (SFE) with CO₂ is preferred due to its efficiency in recovering heat-sensitive compounds . Quantification typically employs HPLC-MS/MS with a C18 column (e.g., 2.6 µm particle size, 150 mm length) and electrospray ionization in positive mode. Calibration curves using certified this compound standards (purity ≥98%) should span 0.1–100 µg/mL, with validation for precision (RSD <5%) and recovery rates (≥85%) .

Basic: How can researchers validate the structural identity of this compound in novel samples?

Combine NMR spectroscopy (¹H, ¹³C, DEPT, and HSQC) with high-resolution mass spectrometry (HRMS) . Key spectral markers include:

  • ¹H NMR : δ 1.25 (s, CH₃), δ 5.35 (d, J=6.5 Hz, olefinic proton) .
  • HRMS : [M+H]⁺ at m/z 219.1754 (calculated for C₁₅H₂₂O).
    Cross-validate findings against databases like SciFinder or PubChem, ensuring spectral matches exceed 95% similarity .

Advanced: What strategies resolve contradictions in reported bioactivity data for this compound across studies?

Discrepancies often arise from variations in cell-line specificity , dosage protocols , or metabolic interference . To address this:

  • Conduct dose-response assays (e.g., 0.1–100 µM) across multiple cell lines (e.g., HEK293, HepG2).
  • Use metabolomic profiling (LC-QTOF-MS) to identify interference from co-eluting compounds .
  • Apply meta-analysis tools (RevMan, Cochrane) to aggregate data, weighting studies by sample size and methodological rigor .

Advanced: How should researchers design experiments to investigate this compound’s molecular targets in signaling pathways?

Adopt a multi-omics approach :

Proteomics : Use affinity purification mass spectrometry (AP-MS) to identify binding partners.

Transcriptomics : Perform RNA-seq on treated vs. untreated cells (e.g., fold-change cutoff ≥2, FDR <0.05).

Network pharmacology : Map interactions via STRING or KEGG, prioritizing nodes with high betweenness centrality .
Include negative controls (e.g., this compound analogs lacking key functional groups) to confirm specificity .

Advanced: What statistical methods are appropriate for analyzing this compound’s dose-dependent effects in vivo?

For animal studies (e.g., murine models):

  • Apply non-linear regression (GraphPad Prism) to fit dose-response curves (Hill slope, EC₅₀).
  • Use mixed-effects models (R/lme4) to account for inter-individual variability.
  • Validate with bootstrapping (1,000 iterations) to estimate confidence intervals .

Basic: How can researchers ensure reproducibility in this compound synthesis protocols?

Document:

  • Reaction conditions : Catalyst loading (e.g., 5 mol% Pd/C), temperature (±2°C), and solvent purity (HPLC-grade).
  • Purification steps : Column chromatography (silica gel, hexane:EtOAc gradient) with TLC monitoring (Rf = 0.3–0.5).
    Share raw data (NMR spectra, chromatograms) via repositories like Zenodo .

Advanced: What computational tools predict this compound’s pharmacokinetic properties?

Use in silico platforms :

  • ADMET Prediction : SwissADME for bioavailability radar (TPSA <140 Ų, LogP <5).
  • Molecular Dynamics (MD) : GROMACS for binding stability simulations (≥100 ns trajectories).
    Cross-validate with in vitro Caco-2 permeability assays .

Basic: How to address this compound’s instability in aqueous solutions during storage?

Optimize storage conditions:

  • Temperature : -80°C in amber vials.
  • Solvent : Dissolve in DMSO (10 mM stock), aliquot to avoid freeze-thaw cycles.
    Monitor degradation via stability-indicating HPLC methods (e.g., peak area deviation <5% over 6 months) .

Advanced: What ethical considerations apply to this compound research involving ecological sampling?

  • Obtain permits for biodiversity access (Nagoya Protocol).
  • Use non-destructive extraction (e.g., bark microdrilling) to minimize plant harm.
  • Disclose collection coordinates in publications to prevent overharvesting .

Advanced: How to integrate this compound studies into broader terpenoid research frameworks?

Adopt comparative metabolomics :

  • Cluster this compound with structurally related terpenoids (e.g., Cedrol, α-Cedrene) using PCA.
  • Analyze biosynthetic gene clusters via antiSMASH to identify shared pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.